4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-23(18-6-4-3-5-7-18)30(28,29)20-14-8-16(9-15-20)21(25)22-17-10-12-19(13-11-17)24(26)27/h8-15,18H,2-7H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELWFZSUPKPTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohexyl(ethyl)sulfamoyl group and then attach it to the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : Replaces the cyclohexyl(ethyl)sulfamoyl group with a benzyl(methyl)sulfamoyl group and substitutes the 4-nitrophenyl moiety with a 4-methoxyphenylmethyl-oxadiazole ring.
- Functional Impact :
- Lower antifungal activity against C. albicans (MIC = 32 μg/mL vs. LMM11’s MIC = 16 μg/mL) due to reduced hydrophobic interactions with Trr1 .
- The methoxy group in LMM5 may hinder penetration through fungal cell walls compared to the nitro group in LMM11, which enhances electron-withdrawing effects and membrane permeability .
Sulfonamide-Benzamide Hybrids with Divergent Bioactivities
(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (Compound 6e)
- Structural Similarities : Shares the sulfamoyl-benzamide backbone but incorporates an artemisinin-derived moiety.
- Functional Differences: Exhibits antimalarial activity (IC₅₀ = 0.8 nM against Plasmodium falciparum) rather than antifungal effects due to the artemisinin component’s redox-active endoperoxide bridge . The vinylphenoxy group enhances solubility but reduces metabolic stability compared to LMM11’s oxadiazole ring .
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
- Structural Contrasts : Lacks the sulfamoyl and oxadiazole groups; features a trihydroxybenzamide core.
- Functional Profile: Potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH radical scavenging) due to phenolic hydroxyl groups, unlike LMM11’s enzyme-inhibitory mechanism .
Imidazole- and Thiazole-Containing Analogues
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
- Structural Variations : Replaces the oxadiazole ring with an imidazole group.
- Functional Outcomes :
Comparative Data Table
Key Research Findings
Role of the Oxadiazole Ring : LMM11’s 1,3,4-oxadiazole ring confers superior metabolic stability over analogues with ether or vinyl linkages (e.g., Compound 6e), as evidenced by its prolonged half-life in fungal cultures .
Sulfamoyl Substitution Effects : The cyclohexyl(ethyl)sulfamoyl group in LMM11 enhances hydrophobic interactions with Trr1’s active site compared to smaller substituents in LMM5 or THHEB .
Nitrophenyl vs. Methoxyphenyl : The electron-withdrawing nitro group in LMM11 improves membrane permeability and target engagement relative to LMM5’s methoxy group, which may sterically hinder binding .
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide?
Answer:
The synthesis involves sequential coupling reactions starting with the sulfamoyl group introduction via sulfonylation of a benzamide intermediate. Key steps include:
- Sulfamoylation : Reacting a benzamide precursor with cyclohexyl(ethyl)amine and sulfonating agents (e.g., SOCl₂ or sulfonyl chlorides) under anhydrous conditions .
- Nitrophenyl coupling : Amidation of the sulfamoyl-benzamide intermediate with 4-nitroaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in aprotic solvents like DMF .
- Optimization parameters : Temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (12–24 hours) significantly impact yield and purity. Catalytic bases (e.g., triethylamine) are often used to neutralize byproducts .
Basic: Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclohexyl, ethyl, sulfamoyl, and nitrophenyl groups. Key signals include sulfonamide S=O (~3.1–3.3 ppm in ¹H) and aromatic protons (~7.5–8.3 ppm) .
- IR spectroscopy : Peaks at ~1340 cm⁻¹ (asymmetric S=O stretch) and ~1520 cm⁻¹ (NO₂ stretch) validate functional groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 492.5) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: How can reaction yields be optimized when competing side reactions occur during sulfamoylation?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .
- Temperature control : Maintain 60–70°C to accelerate sulfonylation while minimizing nitro-group reduction .
- Catalyst modulation : Add molecular sieves to scavenge water, preventing sulfonyl chloride decomposition .
- Stoichiometric adjustments : Excess sulfonyl chloride (1.5–2.0 equiv) drives the reaction to completion. Monitor via TLC or in situ IR for real-time analysis .
Advanced: How should researchers reconcile conflicting biological activity data reported in different studies?
Answer:
- Assay standardization : Compare cytotoxicity studies using identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT assay vs. ATP luminescence) .
- Purity verification : Confirm compound purity (>95%) via HPLC and elemental analysis, as impurities (e.g., unreacted nitro precursors) may skew results .
- Structural analogs : Test derivatives (e.g., replacing the nitrophenyl with methoxyphenyl) to isolate functional group contributions to activity .
Basic: Which functional groups are most critical for the compound’s biological activity?
Answer:
- Sulfamoyl group : Mediates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase inhibitors) .
- Benzamide core : Enhances lipophilicity, improving membrane permeability .
- 4-Nitrophenyl moiety : Acts as an electron-withdrawing group, stabilizing charge-transfer interactions in target binding .
Structure-activity relationship (SAR) studies suggest modifying the cyclohexyl/ethyl substituents alters selectivity without compromising potency .
Advanced: What methodologies are recommended for designing analogs with improved pharmacokinetic properties?
Answer:
- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl (-CF₃) group to enhance metabolic stability .
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide core via Pd-catalyzed C-H functionalization .
- Prodrug strategies : Mask the sulfamoyl group as a phosphonate ester to improve oral bioavailability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases or proteases) .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Answer:
- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm sulfamoyl group orientation. For example, dihedral angles between the benzamide and nitrophenyl planes (~70–80°) indicate steric constraints .
- Comparative analysis : Overlay experimental data (e.g., CCDC entries) with density functional theory (DFT)-optimized structures to validate conformational preferences .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage : Keep at –20°C in amber vials under inert gas (N₂ or Ar) to prevent nitro-group degradation .
- Solubility : Dissolve in DMSO (10–20 mM stock) for biological assays; avoid aqueous buffers with high ionic strength to prevent precipitation .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolytic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
